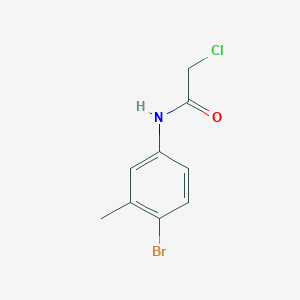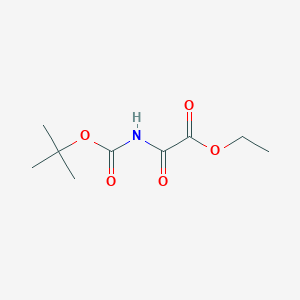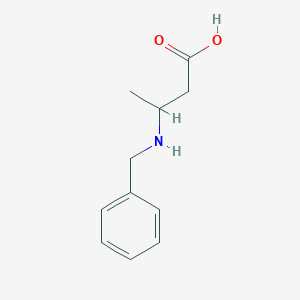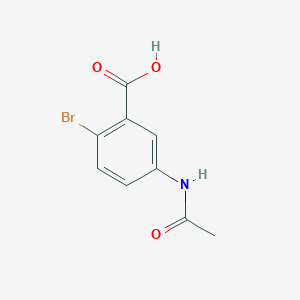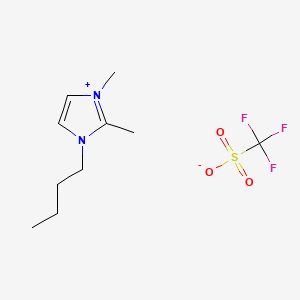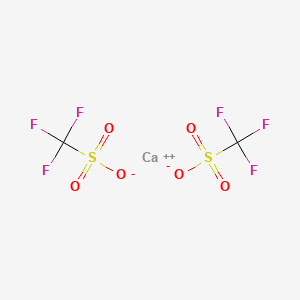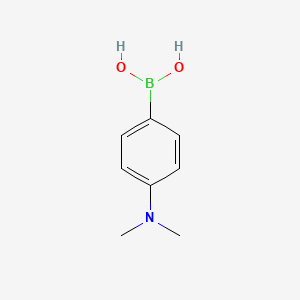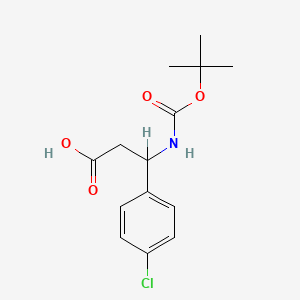
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
Übersicht
Beschreibung
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is a chemical compound that belongs to the class of organic esters. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemistry of such esters.
Synthesis Analysis
The synthesis of related esters has been reported using various methods. For instance, the synthesis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate involved the characterization by IR and NMR spectra and was further analyzed by single-crystal X-ray structure analysis . Another synthesis method for Z-unsaturated esters utilized new Horner-Emmons reagents, ethyl (diarylphosphono)acetates, which were prepared from triethyl phosphonoacetate and corresponding phenols . These methods highlight the versatility in synthesizing ester compounds with complex structures.
Molecular Structure Analysis
The molecular structure of related esters has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that all carbon and oxygen atoms in the molecule are nearly coplanar, with a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions . Similarly, the structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate was determined to be monoclinic with a coplanar chalcone skeleton .
Chemical Reactions Analysis
The chemical reactivity of such esters can be inferred from the synthesis methods and the functional groups present in the molecules. The use of Horner-Emmons reagents suggests that these esters can participate in reactions to form Z-unsaturated esters with high selectivity . The presence of functional groups such as amino groups and nitro groups in related compounds indicates potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these esters can be diverse, as indicated by the various analyses performed on related compounds. For instance, the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide information on the thermal stability of the compound . The crystallographic data, such as space group, unit-cell parameters, and hydrogen bonding patterns, contribute to understanding the solid-state properties of these esters .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate plays a crucial role in the synthesis of complex organic compounds. It has been used in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles et al., 1991).
This compound is integral in the development of novel ecological triazole derivative corrosion inhibitors for mild steel, demonstrating its applications in material science and corrosion prevention (Nahlé et al., 2021).
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate has been utilized in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing medicine to diminish inflammation (Jiangli Zhang, 2005).
Molecular Structure and Analysis
The compound's molecular structure has been studied in detail, as seen in the crystallographic analysis of related derivatives, revealing insights into its bonding and molecular geometry (Hassan et al., 2010).
Research into derivatives of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate has led to the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its versatility in organic chemistry (J. Liu, 2013).
Applications in Drug Synthesis and Analysis
The compound is also involved in the synthesis of ethyl 3‐methyl‐6‐oxo‐5‐[3‐(trifluoromethyl)phenyl]‐1,6‐dihydro‐1‐pyridazineacetate, indicating its use in pharmaceutical applications (Xu et al., 2005).
It is used in the electrosynthesis of β-trifluoromethylated O,S-acetal and α-(trifluoromethyl)acrylate derivatives, demonstrating its role in advanced synthetic methods (Furuta et al., 1998).
Advanced Chemical Reactions and Drug Development
Its derivatives have been synthesized for studying the binding of thiosemicarbazone derivatives with human serum albumin, illustrating its relevance in drug development and pharmacokinetics (Karthikeyan et al., 2016).
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is also employed in the synthesis of deactivated benzylic triflones, contributing to the creation of novel chemical entities (Goumont et al., 1997).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJLOLGIHAOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381021 | |
| Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | |
CAS RN |
331-33-9 | |
| Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)

